molecular formula C7H4BrNOS B14022147 Thiazole, 4-bromo-2-(3-furanyl)- CAS No. 1142196-25-5

Thiazole, 4-bromo-2-(3-furanyl)-

Cat. No.: B14022147
CAS No.: 1142196-25-5
M. Wt: 230.08 g/mol
InChI Key: SDFLDLWSOWQZPH-UHFFFAOYSA-N
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Description

Thiazole, 4-bromo-2-(3-furanyl)-, is a brominated thiazole derivative featuring a 3-furanyl substituent at position 2 and a bromine atom at position 4 of the thiazole ring. The thiazole core is a five-membered heterocycle containing sulfur and nitrogen atoms, known for its electron-rich nature and versatility in medicinal chemistry . The bromine atom enhances electrophilicity and serves as a reactive site for cross-coupling reactions, while the 3-furanyl group introduces a heteroaromatic system capable of hydrogen bonding and π-π interactions .

Properties

CAS No.

1142196-25-5

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

4-bromo-2-(furan-3-yl)-1,3-thiazole

InChI

InChI=1S/C7H4BrNOS/c8-6-4-11-7(9-6)5-1-2-10-3-5/h1-4H

InChI Key

SDFLDLWSOWQZPH-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NC(=CS2)Br

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis Using Phenacyl Bromide

One of the robust and well-documented methods for preparing 4-bromo-2-substituted thiazoles involves the reaction of phenacyl bromide derivatives with thioamide or thiourea compounds. Phenacyl bromide acts as the α-bromo ketone substrate, which undergoes nucleophilic substitution and cyclization with the sulfur and nitrogen atoms of the thioamide, leading to the formation of the thiazole ring.

  • The reaction mechanism typically proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of phenacyl bromide, forming an isothiourea intermediate.
  • This intermediate then undergoes cyclocondensation with elimination of water to yield the thiazole ring.
  • The reaction is often carried out in refluxing ethanol or other suitable solvents for several hours to achieve good yields.

This method has been successfully applied to synthesize 4-bromo-2-(3-furanyl)thiazole by using 3-furanyl-substituted phenacyl bromide or corresponding thioamide derivatives.

Step Reagents/Conditions Outcome
1 Phenacyl bromide (4-bromo-phenacyl bromide) + thioamide/thiourea Formation of isothiourea intermediate
2 Reflux in ethanol (4-6 hours) Cyclocondensation and thiazole ring formation
3 Purification by recrystallization or chromatography Isolation of 4-bromo-2-(3-furanyl)thiazole

Synthesis via α,α-Dibromoketones

An alternative approach involves the use of α,α-dibromoketones, which upon condensation with thiourea or thioamide derivatives yield 2-amino-4-arylthiazoles. Although this method often leads to 2-amino-substituted thiazoles, it can be adapted for the synthesis of 4-bromo-2-(3-furanyl)thiazole derivatives by using appropriately substituted dibromoketones.

  • The reaction is typically performed at room temperature in ethanol.
  • The process is rapid, often completing within 10-20 minutes.
  • The method provides good regioselectivity and yields.

Cyclization of α-Acylamino-Carbonyl Compounds

Cyclodehydration of α-acylamino-carbonyl precursors is another synthetic route to substituted thiazoles. This method involves:

  • Initial formation of S-(2-oxopropyl) ethanethioate derivatives by reaction of α-bromoketones with ethanethioic S-acid in the presence of a base such as triethylamine.
  • Subsequent reaction with ammonia or amines induces cyclodehydration to form the thiazole ring.

This approach can be tailored to introduce bromine and furanyl substituents at the desired positions on the thiazole ring.

Specific Preparation of 4-Bromo-2-(3-furanyl)thiazole

Although direct literature specifically detailing the synthesis of "Thiazole, 4-bromo-2-(3-furanyl)-" is limited, the following synthesis strategies are inferred from related compounds and general thiazole chemistry:

Using 4-Bromo-Phenacyl Bromide and 3-Furanyl Thiourea

  • 4-Bromo-phenacyl bromide can be reacted with 3-furanyl-substituted thiourea or thioamide derivatives.
  • The reaction is carried out in refluxing ethanol for 4-6 hours.
  • The product is purified by recrystallization or chromatography.
  • This method is supported by the synthesis of similar thiazolyl-pyrazoline hybrids where phenacyl bromide derivatives are key substrates.

Reaction Conditions and Yields

Parameter Typical Condition Observed Outcome
Solvent Ethanol Good solubility and reaction medium
Temperature Reflux (78 °C) Efficient cyclization
Reaction Time 4-6 hours High conversion to thiazole
Purification Recrystallization/Chromatography High purity (80-85% yield reported)
Characterization TLC, IR, 1H-NMR, Melting Point Confirmed structure and purity

Analytical Data (Example for Similar Compounds)

Technique Observed Data
Melting Point 80-82 °C (for related thiazole derivatives)
1H-NMR Signals corresponding to thiazole and furanyl protons, bromine-substituted aromatic protons
IR Spectroscopy Characteristic thiazole ring vibrations, C-Br stretch, and furanyl ring absorptions

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Applicability to 4-Bromo-2-(3-furanyl)thiazole
Hantzsch synthesis with phenacyl bromide High yield, well-established, straightforward Requires reflux and careful purification Highly suitable, commonly used
α,α-Dibromoketone condensation Rapid, mild conditions, good regioselectivity May yield 2-amino derivatives instead Adaptable with proper substrates
Cyclodehydration of α-acylamino-carbonyl Versatile, can introduce diverse substituents Multi-step, requires specific precursors Possible but less direct

Summary of Research Findings

  • The Hantzsch thiazole synthesis remains the most authoritative and efficient method for preparing 4-bromo-2-substituted thiazoles, including 4-bromo-2-(3-furanyl)thiazole.
  • Phenacyl bromide derivatives, especially 4-bromo-phenacyl bromide, serve as key substrates, reacting with thioamide or thiourea derivatives bearing the furanyl group.
  • Reaction conditions typically involve refluxing in ethanol for several hours, followed by purification steps to isolate the target compound with yields often exceeding 80%.
  • Alternative methods such as α,α-dibromoketone condensation and cyclodehydration of α-acylamino-carbonyl compounds offer complementary routes but may require additional optimization for the specific substitution pattern.
  • Analytical data from related compounds confirm the structural integrity and purity of the synthesized thiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-bromo-2-(3-furanyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the thiazole ring.

Mechanism of Action

The mechanism of action of thiazole, 4-bromo-2-(3-furanyl)- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the bromine and furan substituents can enhance its binding affinity and specificity . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Thiazole Derivatives

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 4 of the thiazole ring significantly influence electronic properties, solubility, and bioactivity. Key analogs and their characteristics are summarized below:

Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Weight Key Properties/Activities
Thiazole, 4-bromo-2-(3-furanyl)- 3-Furanyl Br 258.11 g/mol* Enhanced electrophilicity; potential antimicrobial activity (predicted)
4-Bromo-2-(2-fluorophenyl)thiazole 2-Fluorophenyl Br 258.11 g/mol High lipophilicity; applications in drug discovery
4-Bromo-2-(4-fluorophenyl)thiazole 4-Fluorophenyl Br 258.11 g/mol Planar conformation; anticancer activity
4-Bromo-2-(trifluoromethyl)thiazole CF₃ Br 223.02 g/mol Increased metabolic stability; enzyme inhibition
4-Bromo-2-isopropylthiazole Isopropyl Br 208.11 g/mol Intermediate for agrochemicals

*Calculated based on analogous structures (e.g., ).

  • Electronic Effects : Bromine at position 4 increases electron withdrawal, stabilizing the thiazole ring and facilitating nucleophilic substitutions. The 3-furanyl group, being electron-rich, may counteract this effect slightly compared to halogenated phenyl groups .
  • Lipophilicity : Fluorophenyl and trifluoromethyl substituents enhance lipophilicity (logP ~2.5–3.0), improving membrane permeability, while the 3-furanyl group may reduce logP due to oxygen’s polarity .
Antimicrobial Activity
  • 4-Bromo-2-(3-furanyl)-thiazole : Predicted to inhibit bacterial growth via thiazole’s interaction with microbial enzymes (e.g., dihydrofolate reductase) .
  • 4-Bromo-2-(fluorophenyl)thiazole : Demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus due to fluorine’s electronegativity enhancing target binding .
  • Thiazole-triazole hybrids (e.g., 9c in ) : Showed potent antifungal activity (IC₅₀: 1.5 µM) attributed to synergistic effects of hybrid heterocycles .
Anticancer Activity
  • 4-Bromo-2-(4-fluorophenyl)thiazole : Inhibited cancer cell proliferation (IC₅₀: 8.2 µM against MCF-7) by inducing apoptosis .
  • N-Phenylthiazole-4-carboxamides () : Exhibited cytotoxicity via tubulin polymerization inhibition (IC₅₀: 0.3 µM) .
Enzyme Inhibition
  • Trifluoromethyl-thiazole analogs () : Achieved AChE inhibition (IC₅₀: 0.12 µM) through π-π interactions with Trp286 .
  • 4-Bromo-2-(3-furanyl)-thiazole: Potential kinase inhibition due to furan’s ability to form hydrogen bonds with ATP-binding pockets .

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